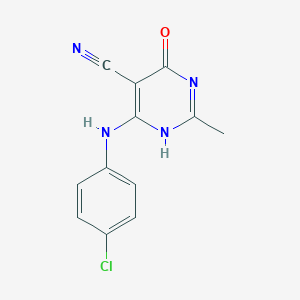
2-(PHENYLMETHYLENE)BUTANEDIOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(PHENYLMETHYLENE)BUTANEDIOIC ACID is an organic compound characterized by the presence of a phenyl group attached to the itaconic acid backbone It is a derivative of itaconic acid, which is known for its applications in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID typically involves the reaction of itaconic acid with phenyl-containing reagents under specific conditions. One common method is the Michael addition reaction, where phenyl groups are introduced to the itaconic acid backbone. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of advanced catalytic systems to enhance yield and purity. The optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(PHENYLMETHYLENE)BUTANEDIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl-substituted itaconic acid derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted itaconic acid derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its biological activity and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest in the development of new drugs. Research may focus on its ability to interact with specific molecular targets, leading to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its incorporation into polymeric structures can enhance the properties of the resulting materials, making them suitable for various applications.
作用机制
The mechanism of action of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their function.
相似化合物的比较
Similar Compounds
Itaconic Acid: The parent compound of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID, known for its applications in polymer production.
Phenylacetic Acid: A compound with a phenyl group attached to an acetic acid backbone, used in the synthesis of various chemicals.
Cinnamic Acid: Contains a phenyl group attached to an acrylic acid backbone, widely used in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines the properties of itaconic acid and phenyl groups
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
(2Z)-2-benzylidenebutanedioic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- |
InChI 键 |
KYILORDWJFEQBS-TWGQIWQCSA-N |
SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)


![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![1,5-dibenzyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B286345.png)
![2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B286346.png)








